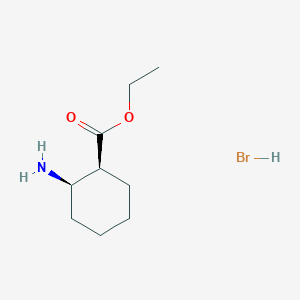

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide

Description

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide is a chiral cyclohexane derivative with a stereochemically defined amino and ester functional group. Its molecular formula is inferred as C₉H₁₇BrNO₂ (based on analogous hydrochloride derivatives in –8), with a molecular weight of approximately 252.15 g/mol (replacing Cl in hydrochloride with Br). The hydrobromide salt enhances stability and modulates solubility compared to the free base form .

Properties

CAS No. |

683774-09-6 |

|---|---|

Molecular Formula |

C9H18BrNO2 |

Molecular Weight |

252.15 g/mol |

IUPAC Name |

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrobromide |

InChI |

InChI=1S/C9H17NO2.BrH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1 |

InChI Key |

NTRWAPNODMIZSE-KZYPOYLOSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCC[C@H]1N.Br |

Canonical SMILES |

CCOC(=O)C1CCCCC1N.Br |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation of Corresponding Unsaturated Precursors

A prevalent method involves the asymmetric hydrogenation of ethyl 2-aminocyclohex-1-enecarboxylate, which contains a C=C double bond conjugated with the ester group. This process employs chiral catalysts such as Rh or Ru complexes with chiral phosphine ligands to induce stereoselectivity, yielding the (1S,2R)-configured amino ester.

Ethyl 2-aminocyclohex-1-enecarboxylate + H₂ → Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

- Rhodium complexes with chiral BINAP ligands

- Ruthenium complexes with chiral TsDPEN ligands

- Hydrogen pressure: 10–50 atm

- Temperature: 25–50°C

- Solvent: Ethanol or methanol

Studies demonstrate high enantioselectivity (>95% ee) using these catalysts, with reaction times ranging from 12 to 24 hours. The stereoselectivity is primarily dictated by ligand chirality and reaction conditions.

Enzymatic Resolution

An alternative approach involves enzymatic resolution of racemic mixtures of the amino ester using lipases or esterases. This method selectively hydrolyzes one enantiomer, enriching the desired (1S,2R) isomer.

- Racemic ethyl 2-aminocyclohexanecarboxylate is subjected to enzymatic hydrolysis.

- The enzyme preferentially hydrolyzes the (1R,2S)-enantiomer, leaving the (1S,2R) isomer intact.

- The product is purified via crystallization or chromatography.

- High stereoselectivity

- Mild reaction conditions

- Environmentally friendly

- Enzyme specificity may require screening multiple enzymes

- Reaction yields depend on enzyme efficiency

Synthesis of the Hydrobromide Salt

Once the pure (1S,2R)-amino ester is obtained, salt formation with hydrobromic acid is performed to produce the hydrobromide salt.

Direct Acidification Method

- Dissolve the amino ester in a suitable solvent such as ethanol or acetonitrile.

- Add an equimolar amount of hydrobromic acid (HBr) in aqueous solution.

- Stir the mixture at room temperature or slightly elevated temperatures (25–40°C).

- The hydrobromide salt precipitates out due to decreased solubility.

- Filter, wash with cold solvent, and dry under vacuum.

Crystallization from Solvent Mixtures

- The crude amino ester is dissolved in a minimal amount of ethanol.

- Excess HBr solution is added slowly with stirring.

- The mixture is cooled to promote crystallization.

- The salt is isolated by filtration and dried.

Note: The choice of solvent and temperature controls the purity and yield of the hydrobromide salt.

Summary Data Table of Preparation Methods

| Method | Key Reagents | Catalysts/Enzymes | Conditions | Stereoselectivity | Remarks |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ethyl 2-aminocyclohex-1-enecarboxylate, H₂ | Rh/BINAP, Ru/TsDPEN | 25–50°C, 10–50 atm H₂ | >95% ee | High stereoselectivity, scalable |

| Enzymatic Resolution | Racemic amino ester | Lipases, esterases | Mild, aqueous, room temp | Enantioselective | Environmentally friendly, yields vary |

| Salt Formation | Amino ester + HBr | - | Room temp, solvent-dependent | Not stereoselective | Final step to hydrobromide salt |

Research Findings and Literature Support

Catalytic asymmetric hydrogenation remains the most efficient for high stereoselectivity, with multiple studies reporting enantiomeric excesses exceeding 95%. These processes are well-documented in patent literature and peer-reviewed journals, emphasizing catalyst optimization and reaction conditions.

Enzymatic resolution offers a greener alternative, with several studies demonstrating successful resolution of similar cyclohexane derivatives. Enzymes such as Candida antarctica lipase B have been employed for selective hydrolysis, achieving enantiomeric purities suitable for pharmaceutical applications.

Salt formation with hydrobromic acid is a straightforward chemical process, with solubility and crystallization parameters optimized through solvent selection and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.

Scientific Research Applications

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

Ethyl (1R,2S)-2-Aminocyclohexane-1-Carboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂

- Molecular Weight : 207.70 g/mol

- Stereochemistry : (1R,2S) (cis isomer)

- Key Differences: The (1R,2S) configuration results in distinct crystal packing and solubility profiles compared to the (1S,2R) isomer. Hydrochloride salt form exhibits lower hygroscopicity than hydrobromide, as noted in handling precautions (e.g., "MOISTURE SENSITIVE" labeling in ) .

Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate Hydrobromide

Functional Group and Salt Form Variants

Ethyl (1S,2R)-2-{[(1R)-1-Phenylethyl]amino}cyclohexanecarboxylate Hydrochloride

- Molecular Formula: C₁₇H₂₆ClNO₂ ()

- Molecular Weight : 311.85 g/mol

- Key Differences :

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Physicochemical and Spectroscopic Data Comparison

Biological Activity

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C9H16BrNO2 and a molecular weight of 252.15 g/mol. The compound features a cyclohexane ring with an amino group and a carboxylate ester, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can modulate enzyme activity and influence signaling pathways. For instance, compounds with similar structures have been shown to exhibit neuroprotective effects by mitigating oxidative stress and promoting neuronal survival.

Interaction Profiles

Research indicates that this compound may interact with:

- Receptors : Modulating neurotransmitter systems.

- Enzymes : Inhibiting or enhancing enzymatic activity related to metabolic pathways.

- Ion Channels : Affecting ion flow across cellular membranes, which is crucial for neuronal signaling.

Biological Activities

This compound exhibits several notable biological activities:

- Neuroprotection : Studies suggest that it may protect neuronal cells from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and MPP+ .

- Anticancer Properties : Preliminary investigations indicate potential anticancer effects through mechanisms involving reactive oxygen species (ROS) generation, which can lead to apoptosis in cancer cells .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate | Amino Acid Derivative | Different stereochemistry affecting activity |

| Ethyl 2-aminocyclohexanecarboxylate | Amino Acid Ester | Lacks bromide; different reactivity profile |

| Ethyl cyclohexanone-2-carboxylate | Ketone and Ester | Contains a ketone functionality; different uses |

The distinct stereochemistry of this compound contributes significantly to its biological activity compared to these similar compounds.

Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated its ability to reduce cell death in dopaminergic neurons exposed to neurotoxic agents. The mechanism was linked to the compound's role in reducing oxidative stress levels and promoting cell survival pathways .

Anticancer Activity

In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis through ROS-mediated pathways. The findings suggest that further exploration into its structure-activity relationship (SAR) could yield valuable insights into developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.